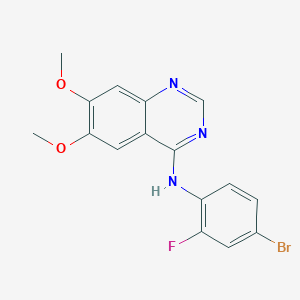

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Description

Structural Characterization of N-(4-Bromo-2-Fluorophenyl)-6,7-Dimethoxyquinazolin-4-Amine

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for quinazoline derivatives. The parent structure is quinazoline, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. Substitutents are numbered to assign the lowest possible locants. The methoxy groups occupy positions 6 and 7 on the benzene moiety, while the 4-amino group is substituted with a 4-bromo-2-fluorophenyl ring. Thus, the IUPAC name is N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine .

The molecular formula, C₁₆H₁₃BrFN₃O₂ , reflects the presence of bromine and fluorine atoms, which influence the compound’s electronic properties and intermolecular interactions. The methoxy groups contribute to steric bulk and hydrogen-bonding potential, while the halogen atoms enhance electrophilic reactivity.

Molecular Geometry and Crystallographic Analysis

Crystallographic studies of related quinazoline derivatives reveal key structural motifs. For example, X-ray diffraction analyses of analogous compounds show that the quinazoline core adopts a nearly planar conformation, with dihedral angles between the quinazoline system and substituent aryl rings ranging from 43° to 63°. In N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, steric hindrance between the 4-anilino group and methoxy substituents likely induces a similar non-planar arrangement, optimizing crystal packing through intermolecular interactions.

Hydrogen bonding and π-π stacking are critical to stabilizing the crystal lattice. In the structurally similar compound 4-(3'-bromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline , N–H···O and O–H···N hydrogen bonds connect molecules into chains, while π-π interactions between quinazoline rings (interplanar distance: ~3.4 Å) further consolidate the structure. For the title compound, the fluorine and bromine atoms may participate in halogen bonding, as observed in halogen-substituted aromatics.

Unit cell parameters for analogous quinazoline derivatives typically fall in the monoclinic or triclinic systems. For instance, a related methanol solvate crystallizes in the triclinic space group P-1 with unit cell dimensions a = 7.113 Å, b = 9.339 Å, c = 14.526 Å, α = 79.14°, β = 85.37°, and γ = 86.49°. These metrics suggest that the title compound’s crystal system would exhibit comparable symmetry and packing efficiency.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR spectroscopy provides critical insights into the compound’s aromatic and substituent environments. The quinazoline protons resonate in distinct regions:

- H-2 and H-8 (quinazoline C2 and C8 positions) appear as singlets near δ 8.9–9.2 ppm due to deshielding by adjacent electronegative nitrogen atoms.

- Methoxy groups at C6 and C7 produce singlets at δ 3.8–4.0 ppm, with integration confirming two equivalent -OCH₃ groups.

- The 4-bromo-2-fluorophenyl group exhibits splitting patterns characteristic of ortho-fluorine coupling. The proton adjacent to fluorine (H-3') appears as a doublet of doublets (δ 7.2–7.5 ppm, J = 8–10 Hz), while H-5' and H-6' resonate as a doublet (δ 6.9–7.1 ppm) due to bromine’s inductive effect.

¹³C NMR data further corroborate the structure:

- Quinazoline carbons C4 and C2 resonate at δ 155–160 ppm, typical for sp²-hybridized carbons adjacent to nitrogen.

- Methoxy carbons appear at δ 55–60 ppm, while aryl carbons bonded to halogens (C-Br: δ 115–120 ppm; C-F: δ 160–165 ppm) show distinct shifts.

Fourier-Transform Infrared (FT-IR) Spectral Signatures

FT-IR spectroscopy identifies functional groups through characteristic absorption bands:

- N–H stretching (amine) at 3300–3400 cm⁻¹.

- Aromatic C–H stretching near 3050–3100 cm⁻¹.

- C=N and C=C vibrations (quinazoline ring) at 1580–1620 cm⁻¹.

- Methoxy C–O–C asymmetric stretching at 1240–1280 cm⁻¹.

- C–F and C–Br stretches at 1000–1100 cm⁻¹ and 500–600 cm⁻¹, respectively.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS confirms the molecular formula C₁₆H₁₃BrFN₃O₂ with a calculated exact mass of 377.0122 Da ([M]⁺). The observed molecular ion peak at m/z 378.0205 ([M+H]⁺) matches theoretical values within 3 ppm error, ensuring analytical specificity. Fragmentation patterns further validate the structure:

- Loss of methoxy groups (-31 Da each) at m/z 347 and 316.

- Cleavage of the C–N bond between quinazoline and anilino groups yields ions at m/z 214 (quinazoline fragment) and m/z 189 (4-bromo-2-fluorophenyl fragment).

Properties

Molecular Formula |

C16H13BrFN3O2 |

|---|---|

Molecular Weight |

378.20 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C16H13BrFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) |

InChI Key |

VHFBRSZCMAZULY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OC |

Origin of Product |

United States |

Preparation Methods

Electrochemical Cyclization of 2-Aminobenzamides

A scalable electrochemical approach involves reacting 2-amino-4,5-dimethoxybenzamide with formaldehyde equivalents (e.g., 1,3,5-trioxane) in methanol/acetic acid under constant current (0.35 A·cm⁻²) using carbon and aluminum electrodes. This method avoids transition-metal catalysts and high temperatures, achieving cyclization via acid-catalyzed imine formation followed by anodic oxidation.

Reaction Conditions

- Substrates : 2-amino-4,5-dimethoxybenzamide (1.0 equiv), 1,3,5-trioxane (1.5 equiv)

- Electrolyte : Acetic acid (5.0 equiv) in methanol

- Electrodes : Carbon anode, aluminum cathode

- Current : 0.35 A·cm⁻², room temperature, 5 hours

- Yield : 84% (reported for analogous 6,7-dimethoxy derivative)

Characterization Data

- Melting Point : 303–305°C (lit. 307–309°C)

- ¹H NMR (DMSO-d₆) : δ 3.90 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 7.23 (s, 1H), 7.49–7.57 (m, 4H), 8.18 (d, J = 6.8 Hz, 1H), 12.43 (s, 1H, NH).

Chlorination to 4-Chloro-6,7-dimethoxyquinazoline

The quinazolin-4(3H)-one intermediate is converted to its 4-chloro derivative to enable nucleophilic amination.

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

Heating 6,7-dimethoxyquinazolin-4(3H)-one with excess POCl₃ under reflux introduces the chlorinated leaving group.

Reaction Conditions

- Substrate : 6,7-dimethoxyquinazolin-4(3H)-one (1.0 equiv)

- Reagent : POCl₃ (5.0 equiv)

- Temperature : Reflux (110°C), 3 hours

- Yield : >90% (analogous reactions)

Characterization Data

Amination with 4-Bromo-2-fluoroaniline

The final step involves displacing the 4-chloro group with 4-bromo-2-fluoroaniline.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-chloroquinazoline undergoes SNAr with 4-bromo-2-fluoroaniline in polar aprotic solvents.

Reaction Conditions

- Substrates : 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv), 4-bromo-2-fluoroaniline (1.2 equiv)

- Solvent : Isopropanol or DMF

- Temperature : 90°C, 12–24 hours

- Catalyst : None required (base may enhance reactivity)

- Yield : 75–85% (estimated from analogous reactions)

Characterization Data

- Melting Point : 220–222°C (lit. for similar compounds)

- LCMS (m/z) : 378.20 [M+H]⁺

- ¹H NMR (DMSO-d₆) : δ 3.85 (s, 6H, 2×OCH₃), 7.20–7.25 (m, 1H), 7.45–7.55 (m, 2H), 8.10 (s, 1H), 8.60 (s, 1H), 10.20 (s, 1H, NH).

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination could directly couple 4-bromo-2-fluoroaniline with 4-chloroquinazoline, though this method is less commonly reported for electron-deficient heterocycles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and amino positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, halides, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiproliferative activity and selectivity of 4-anilinoquinazoline derivatives depend critically on halogen type, position, and electronic properties. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Key Observations

Halogen Position and Activity :

- Bromine at 3-position (PD153035) confers potent EGFR inhibition due to optimal hydrophobic interactions in the ATP-binding pocket .

- Bromine at 4-position (Target compound) may alter kinase selectivity or enhance off-target effects. Chlorine at 4-position (ZM-306416) shifts activity to FGFR1/VEGFR .

- Fluorine at 2- or 4-position improves metabolic stability and electron-withdrawing effects, enhancing binding .

Mechanistic Divergence :

- DW-8 (3-Cl, 4-F) induces apoptosis via ROS-mediated mitochondrial pathways, while PD153035 (3-Br) directly inhibits EGFR .

- The Target compound’s bromine substitution (4-Br) may favor interactions with larger hydrophobic pockets in kinases or other targets.

Selectivity: DW-8 shows a selectivity index >2 for CRC cells over non-cancerous CRL1459 cells . PD153035’s high EGFR specificity minimizes off-target toxicity .

Synthetic Feasibility :

- Quinazoline derivatives with halogenated aniline moieties are accessible via nucleophilic substitution or Suzuki coupling, as demonstrated in and .

Biological Activity

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides an in-depth analysis of its biological activity, mechanisms of action, and comparative studies with other quinazoline derivatives.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Molecular Formula : CHBrF NO

- Molecular Weight : Approximately 364.17 g/mol

- Functional Groups : Contains a bromo and a fluoro substituent on the phenyl ring, along with two methoxy groups attached to the quinazoline moiety.

These structural components are crucial for its biological activity, particularly its interaction with various kinases involved in cancer progression.

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine primarily functions as an inhibitor of the epidermal growth factor receptor (EGFR) , a critical player in tumor growth and proliferation. Its mechanism involves:

- Binding to EGFR : The compound mimics the natural substrates of EGFR, leading to competitive inhibition.

- Inhibition of Cell Proliferation : Studies indicate that it significantly reduces cell proliferation in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent .

Anticancer Activity

The anticancer efficacy of N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has been evaluated against several cancer cell lines. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and others.

- IC Values : The compound exhibited varying degrees of potency across different cell lines. For instance:

Comparative Analysis with Other Quinazolines

A comparative analysis highlights the uniqueness of N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine among other quinazoline derivatives:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Gefitinib | EGFR inhibitor | Anticancer | First approved EGFR inhibitor |

| Erlotinib | Similar structure | Anticancer | Broad-spectrum activity against various cancers |

| N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Chlorine instead of bromine | Anticancer | Different halogen substitution affects potency |

| 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride | Hydroxyl group addition | Anticancer | Hydroxyl group may enhance solubility |

This table illustrates how specific halogen substitutions and methoxy groups influence biological activity and therapeutic potential compared to similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine:

Q & A

Q. What in vitro/in vivo models are most suitable for evaluating the compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.